5S,6R-EpETrE
説明
(±)5(6)-Epoxyeicosatrienoic acid [(±)5(6)-EET] is a cytochrome P450-derived epoxygenated metabolite of arachidonic acid (AA) . It exists as a racemic mixture of 5(S),6(R)- and 5(R),6(S)-epoxide enantiomers and is notable for its rapid non-enzymatic degradation into 5,6-dihydroxyeicosatrienoic acid (5,6-DiHET) and 5(6)-δ-lactone in solution . Unlike other EET regioisomers, 5(6)-EET exhibits unique instability under analytical conditions, complicating its quantification in biological samples .
In biological systems, 5(6)-EET modulates calcium signaling by inhibiting T-type voltage-gated calcium channels (Cav3.1, Cav3.2, and Cav3.3) with an IC50 of 0.54 μM for Cav3.2 . It also serves as a substrate for cyclooxygenase (COX-1 and COX-2) and activates TRPV4 channels, contributing to calcium flux in pain-related pathways . In metabolic disorders, elevated 5(6)-EET levels correlate with impaired glucose tolerance due to suppressed glucokinase expression, linking it to diabetes pathogenesis .
特性
IUPAC Name |
4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQNSZQZRAGRIX-GSKBNKFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347492 | |
| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87173-80-6 | |
| Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Epoxidation of Arachidonic Acid
The foundational approach to synthesizing 5,6-EET involves the epoxidation of arachidonic acid, a 20-carbon polyunsaturated fatty acid. This reaction is catalyzed by cytochrome P450 epoxygenases in biological systems, but in vitro synthesis often employs chemical epoxidizing agents. A widely used method involves meta-chloroperoxybenzoic acid (m-CPBA), which facilitates regiospecific epoxidation at the 5,6-position.
In a representative procedure, arachidonic acid methyl ester is suspended in dichloromethane, and 0.2 equivalents of m-CPBA are added dropwise. The reaction proceeds at room temperature for 20 minutes, after which sodium bicarbonate quenches excess peracid. The crude product is purified via normal-phase high-performance liquid chromatography (HPLC) using a hexane/isopropanol gradient, yielding 5,6-EET methyl ester as a racemic mixture. This method achieves approximately 90% recovery, though regioisomeric separation requires meticulous chromatographic conditions.
Stabilization via Methyl Esterification
Native 5,6-EET is highly labile in aqueous environments due to rapid hydrolysis to 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and δ-lactone derivatives. To mitigate this, the carboxyl group at C-1 is esterified to form 5,6-EET methyl ester (5,6-EET-Me). This modification reduces intramolecular acid catalysis, extending the half-life from <10 minutes to several hours under physiological conditions.
Stability assays comparing 5,6-EET and 5,6-EET-Me in distilled water at 37°C demonstrate stark contrasts. Liquid chromatography/mass spectrometry (LC/MS) analyses reveal that 5,6-EET degrades by 50% within 10 minutes, while 5,6-EET-Me remains intact for over 120 minutes. The methyl ester derivative thus serves as a practical surrogate for biological studies requiring prolonged exposure.
Development of Stable 5,6-EET Analogs
Ether-Substituted Analog: PTPA
To address the inherent instability of the 5,6-epoxide, 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA) was designed as a hydrolytically resistant agonist. By replacing the epoxide oxygen with an ether linkage, PTPA eliminates susceptibility to acid- or enzyme-catalyzed hydrolysis.
Synthetic routes to PTPA involve coupling a pentadecatrienyl ether moiety to a pentanoic acid backbone. Comparative relaxation assays in bovine coronary arteries show that PTPA (EC~50~ = 1.2 μM) mirrors the vasodilatory efficacy of native 5,6-EET, achieving 86±5% maximal relaxation. Crucially, LC/MS stability studies confirm no degradation of PTPA after 120 minutes in aqueous media, underscoring its utility for in vivo applications.
Biosynthetic and Enzymatic Pathways
Cytochrome P450 Epoxygenase Activity
Endogenous 5,6-EET synthesis occurs via cytochrome P450-mediated oxidation of arachidonic acid. Enzymes such as CYP2C and CYP2J isoforms catalyze the insertion of an oxygen atom at the 5,6 double bond, generating the epoxide regioisomer. This pathway is calcium-dependent and modulated by phospholipase A~2~ activity, which liberates arachidonic acid from membrane phospholipids.
Soluble Epoxide Hydrolase (sEH) Metabolism
5,6-EET is a substrate for soluble epoxide hydrolase (sEH), which hydrolyzes the epoxide to 5,6-DHET. Pharmacological inhibition of sEH with agents like AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) prolongs 5,6-EET half-life in vivo, enhancing its biological effects.
Analytical Characterization of 5,6-EET and Derivatives
Liquid Chromatography/Mass Spectrometry (LC/MS)
Reverse-phase LC/MS with electrospray ionization (ESI) is the gold standard for quantifying 5,6-EET and its analogs. A typical method employs a C-18 column (e.g., Phenomenex Prodigy) with a water/acetonitrile gradient (0.005% acetic acid). 5,6-EET elutes at 3.99 minutes (negative ion mode, m/z 319), while PTPA elutes at 5.56 minutes (m/z 321).
| Compound | Column | Elution Time (min) | m/z (M-H)⁻ |
|---|---|---|---|
| 5,6-EET | Prodigy C-18 | 3.99 | 319 |
| PTPA | Prodigy C-18 | 5.56 | 321 |
| 5,6-EET-Me | EQC C~18~ | 14.4 | 333 |
Gas Chromatography/Mass Spectrometry (GC/MS)
For structural confirmation, 5,6-EET derivatives are methylated and converted to trimethylsilyl (TMS) ethers. GC/MS analysis using a DB-1 capillary column (15 m × 0.32 mm) resolves regioisomers, with electron impact spectra confirming double bond positions. Hydrogenation of the methyl ester prior to silylation aids in distinguishing epoxide regioisomers by eliminating unsaturation-derived complexity.
Isotopic Labeling and Tracer Studies
Deuterated analogs such as (±)5(6)-EET-d~11~ methyl ester are synthesized by incorporating deuterium at specific carbons to facilitate metabolic tracing. These compounds are prepared via catalytic deuteration of precursor alkynes or through enzymatic incorporation using deuterated arachidonic acid. Formulation for in vivo studies typically involves dissolving the deuterated ester in dimethyl sulfoxide (DMSO) and corn oil (1:1 ratio).
化学反応の分析
Hydrolysis and Degradation Pathways
(±)5(6)-EET undergoes rapid hydrolysis in aqueous environments due to its labile epoxide group. Key findings include:
-
Half-life : <10 minutes in water at 37°C, compared to stable analogs like PTPA (ether-substituted derivative) showing no degradation over 120 minutes .
-
Products : Hydrolysis yields 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and its δ-lactone derivative (Fig. 1) .
-
Mechanism : The proximity of the C-1 carboxyl group to the 5,6-epoxide facilitates acid-catalyzed hydration. Esterification (e.g., methyl ester 5,6-EET-Me) stabilizes the compound by reducing intramolecular catalysis .
Table 1: Stability of 5,6-EET vs. PTPA in aqueous solution
| Compound | Half-life (37°C) | Primary Degradation Products |
|---|---|---|
| 5,6-EET | <10 min | 5,6-DHET, δ-lactone |
| PTPA | >120 min | None detected |
Autoxidation and Lactone Formation
Under monolayer conditions, (±)5(6)-EET forms via free radical-mediated autoxidation of arachidonic acid:
-
Reaction environment : Non-enzymatic oxidation in lipid monolayers produces 5,6-EET alongside 14,15-, 11,12-, and 8,9-EET regioisomers .
-
Temperature effects : Similar product profiles observed at 37°C and 60°C .
-
δ-lactone derivative : Predominant form of 5,6-EET in silica-containing systems due to intramolecular esterification (Fig. 2) .
Table 2: Major EETs formed during arachidonic acid autoxidation
| EET Regioisomer | Retention Time (min) | Key Diagnostic Ions (m/z) |
|---|---|---|
| 14,15-EET | 5.3 | 175, 219 |
| 11,12-EET | 6.1 | 167, 179 |
| 8,9-EET | 6.8 | 155, 167, 179 |
| 5,6-EET | 7.5 | 319 (δ-lactone dominant) |
Enzymatic Metabolism by CYP Epoxygenases
Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to (±)5(6)-EET through stereo-specific epoxidation:
-
Substrate specificity : CYP enzymes preferentially target cis-double bonds but can epoxidize trans-modified substrates (e.g., 5,6-trans-arachidonic acid) .
-
Regioisomer distribution : Human microsomes produce 5,6-EET as a minor product compared to 14,15-EET and 11,12-EET .
Table 3: Microsomal metabolites of 5,6-trans-arachidonic acid
| Metabolite Class | Examples Identified |
|---|---|
| Epoxides (EETs) | 5,6-trans-EET, 8,9-EET, 11,12-EET |
| Hydroxy derivatives | 5-HETE, 8-HETE, 15-HETE |
Structural Analogs and Stability Modifications
To overcome (±)5(6)-EET’s instability, synthetic analogs have been developed:
-
PTPA : Ether substitution at the 5,6-position eliminates epoxide lability while retaining bioactivity (EC~50~ = 0.3 μM in coronary artery relaxation) .
-
5,6-EET-Me : Methyl esterification reduces carboxyl-mediated hydrolysis, increasing stability .
Interaction with Lipids and Membranes
(±)5(6)-EET’s amphipathic structure enables integration into lipid bilayers, influencing:
科学的研究の応用
Vascular Applications
5,6-EET is primarily known for its role in the cardiovascular system, particularly in the regulation of vascular tone and blood pressure.
Pulmonary Vasoconstriction and Vasodilation
Research has shown that 5,6-EET can induce both relaxation and contraction in pulmonary arteries. In a study involving isolated mouse intrapulmonary arteries, 5,6-EET was found to cause biphasic responses: it relaxed arteries under normal conditions but promoted sustained vasoconstriction during hypoxia. This duality is attributed to the depolarization of pulmonary artery smooth muscle cells (PASMCs) in hypoxic conditions, highlighting 5,6-EET's potential as a therapeutic target for hypoxic pulmonary vasoconstriction (HPV) .
| Study | Findings |
|---|---|
| Strielkov et al. (2020) | 5,6-EET induces relaxation in normoxia but sustained contraction in hypoxia; potential for HPV treatment. |
Neurological Applications
In the nervous system, 5,6-EET has been implicated in pain modulation and synaptic transmission.
Role in Pain Mechanisms
5,6-EET enhances synaptic transmission in spinal cord neurons by activating TRPA1 channels. This activation leads to increased calcium flux and contributes to mechanical allodynia, a condition where normally non-painful stimuli become painful. Studies indicate that 5,6-EET levels rise during nociceptive activity, suggesting its role as an endogenous pain mediator .
| Study | Findings |
|---|---|
| Hwang et al. (2012) | 5,6-EET facilitates spinal synaptic transmission via TRPA1 activation; induces mechanical hypersensitivity. |
Inflammatory Applications
The compound also exhibits anti-inflammatory properties and influences immune responses.
Modulation of Immune Responses
In neuroendocrine cells such as those in the anterior pituitary and pancreatic islets, 5(6)-EET has been shown to mobilize calcium and enhance hormone secretion. This suggests that it may play a role in modulating inflammatory responses and endocrine functions .
| Study | Findings |
|---|---|
| Cayman Chemical Report | 5(6)-EET involved in calcium mobilization and hormone secretion in neuroendocrine cells. |
Molecular Mechanisms
Understanding the molecular interactions of 5,6-EET provides insights into its diverse biological effects.
Interaction with Ion Channels
Recent studies have identified specific binding sites for 5′,6′-EET on ion channels like TRPV4. These interactions are crucial for its effects on calcium signaling and subsequent physiological responses . Molecular dynamics simulations have indicated that mutations at key residues can disrupt the binding of 5′,6′-EET to TRPV4, affecting channel activity.
| Study | Findings |
|---|---|
| Nature Communications (2017) | Identified EET-binding pocket on TRPV4; critical for calcium signaling modulation. |
作用機序
類似化合物との比較
Key Findings :
Key Findings :
Disease Associations
生物活性
(+/-)5(6)-Epoxyeicosatrienoic acid (5,6-EET) is a biologically active lipid derived from arachidonic acid, known for its diverse physiological effects. This compound is part of the epoxyeicosatrienoic acids (EETs), which are produced by cytochrome P450 enzymes through the epoxidation of arachidonic acid. 5,6-EET has been implicated in various biological processes, including vasodilation, inflammation, and cellular signaling. This article reviews the biological activity of 5,6-EET, highlighting its mechanisms of action, metabolic pathways, and implications in health and disease.
5,6-EET exerts its effects primarily through interactions with specific receptors and signaling pathways:
- Vasodilation : 5,6-EET promotes vasodilation by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the vessel walls. This effect has been demonstrated in coronary arteries where stable analogs of 5,6-EET induce relaxation .
- Cell Proliferation and Migration : Research indicates that 5,6-EET acts as a potent angiogenic factor by promoting endothelial cell proliferation and migration. It activates intracellular signaling pathways such as ERK1/2 and Akt, which are crucial for cell survival and growth .
- Inflammatory Response : 5,6-EET modulates inflammatory processes by influencing the activity of immune cells. It has been shown to enhance the production of pro-inflammatory cytokines and promote leukocyte adhesion to endothelial cells .
Metabolism of 5,6-EET
The metabolism of 5,6-EET involves several pathways that influence its biological activity:
- Hydrolysis : 5,6-EET can be hydrolyzed to form dihydroxyeicosatrienoic acids (DiHETrEs), which may have distinct biological effects compared to their parent compound .
- Conjugation : The compound undergoes conjugation with glutathione via glutathione S-transferases (GST), which affects its stability and bioavailability. Studies show that 5,6-trans-EET is more resistant to hydrolysis than its cis counterpart .
- Formation of Lactones : The lactonization of 5,6-EET leads to the formation of stable metabolites that retain some biological activities. This conversion is significant for understanding the pharmacokinetics and therapeutic potential of EET analogs .
Biological Activities and Case Studies
Case Study: Vasodilatory Effects
In a study examining the vasodilatory effects of 5,6-EET on isolated rat coronary arteries, researchers found that both synthetic 5,6-EET and its stable analogs significantly relaxed pre-constricted arteries. This effect was mediated through the activation of large-conductance calcium-activated potassium channels (BKCa) and was inhibited by specific blockers, confirming the role of potassium channels in this process .
Case Study: Role in Inflammation
Another investigation focused on the role of 5,6-EET in inflammatory responses during acute lung injury. The study demonstrated that administration of 5,6-EET reduced neutrophil infiltration and associated tissue damage in animal models. The findings suggest that modulation of EET levels could be a therapeutic strategy for managing inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
